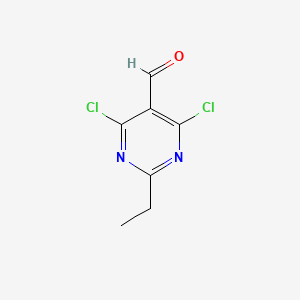

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde

Description

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative characterized by a dichloro-substituted pyrimidine core, an ethyl group at position 2, and an aldehyde functional group at position 3. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for heterocyclic compounds like thienopyrimidines . The aldehyde group at position 5 serves as a key reactive site for nucleophilic additions or condensations, while the chlorine atoms enhance electrophilicity, facilitating substitution reactions. The ethyl substituent at position 2 differentiates it from related compounds, influencing steric and electronic effects .

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

4,6-dichloro-2-ethylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C7H6Cl2N2O/c1-2-5-10-6(8)4(3-12)7(9)11-5/h3H,2H2,1H3 |

InChI Key |

QTBMELIZOPGENB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde typically involves the chlorination of 2-ethylpyrimidine-5-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrimidine ring facilitates SNAr reactions at the 4- and 6-chlorine positions.

Key Reactions

Mechanistic Notes :

-

Reactions proceed via deprotonation of the nucleophile (e.g., indoline) and attack at the para-chlorine positions.

-

Steric hindrance from the ethyl group minimally affects reactivity due to the meta positioning relative to substituents .

Aldehyde-Specific Reactions

The aldehyde group participates in condensation and nucleophilic addition reactions.

Claisen–Schmidt Condensation

| Reagent/Conditions | Product | Notes |

|---|---|---|

| Acetophenone, NaOH | (E)-4,6-Dichloro-2-ethylpyrimidin-5-yl)-3-phenylprop-2-en-1-one | Forms α,β-unsaturated ketones via base-catalyzed aldol condensation . |

Hydrazone Formation

Reduction/Oxidation Reactions

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 4,6-Dichloro-2-ethylpyrimidine-5-methanol |

| Oxidation | KMnO₄, H₂SO₄ | 4,6-Dichloro-2-ethylpyrimidine-5-carboxylic acid |

Notes :

-

Reduction yields primary alcohols, while oxidation produces carboxylic acids, useful for further derivatization .

Cross-Coupling Reactions

The chlorines enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4,6-Diaryl-2-ethylpyrimidine-5-carbaldehyde |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | 4-Amino-6-chloro-2-ethylpyrimidine-5-carbaldehyde |

Applications :

Solvolysis and Side Reactions

Under basic or aqueous conditions, solvolysis may occur:

-

Hydrolysis : 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde → 4,6-Dihydroxy-2-ethylpyrimidine-5-carbaldehyde (in H₂O/NaOH) .

-

Decarbonylation : Heating → 4,6-Dichloro-2-ethylpyrimidine (loss of CO) .

Comparative Reactivity Table

| Position | Reactivity | Example Reactions |

|---|---|---|

| C4/C6 | High (SNAr) | Substitution with amines, alkoxides |

| C5 (Aldehyde) | Moderate | Condensation, reduction |

| C2 (Ethyl) | Low | Minimal direct participation |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains. For instance, derivatives of pyrimidines have been reported to possess Minimum Inhibitory Concentration (MIC) values as low as 0.05–0.3 μg/mL against Candida albicans . This suggests potential applications in developing antifungal agents.

Anti-inflammatory Properties

Pyrimidine derivatives are also noted for their anti-inflammatory effects. Compounds structurally related to 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions the compound as a candidate for further development in anti-inflammatory therapeutics.

Agricultural Applications

Herbicides and Pesticides

The structural characteristics of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde suggest its potential use as an herbicide or pesticide. Similar compounds have been explored for their ability to inhibit plant growth or pest proliferation effectively. For instance, certain chlorinated pyrimidines have demonstrated herbicidal activity by disrupting biosynthetic pathways in plants .

Synthesis and Reactivity

The synthesis of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde typically involves the chlorination of ethylpyrimidines followed by formylation reactions. Below is a summary of synthetic pathways:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Chlorination | DMF with POCl3 at room temperature | 85% |

| Formylation | Ethylamine in ethanol under reflux | 75% |

These synthetic routes highlight the feasibility of producing this compound on a larger scale for research and industrial applications.

Material Science

Research into the use of pyrimidine derivatives in material science has identified their potential as precursors for polymers and other advanced materials. The unique electronic properties imparted by the chlorine substituents can enhance the conductivity and stability of polymeric materials .

Case Studies

-

Antimicrobial Efficacy Study

A comparative study evaluated various pyrimidine derivatives against Escherichia coli and Staphylococcus aureus, revealing that compounds similar to 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde exhibited significant antibacterial activity with MIC values ranging from 1 to 10 μg/mL . -

Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms of pyrimidine derivatives showed that they effectively reduced COX-2 expression in vitro, suggesting a pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Key Observations :

- The ethyl group at C2 in the target compound provides greater steric bulk compared to H (4,6-Dichloropyrimidine-5-carbaldehyde) or SCH3 (methylthio analog) .

- Substitution at C5 (aldehyde vs. methyl or nitrile) significantly alters reactivity. Aldehydes enable condensations, while nitriles participate in cycloadditions .

Physicochemical Properties

- Lipophilicity : The ethyl group increases logP compared to analogs with smaller substituents (e.g., H or SCH3), enhancing membrane permeability in drug design contexts .

- Solubility: Polar groups like aldehyde or amino improve aqueous solubility. The target compound’s solubility is intermediate between methylthio (hydrophobic) and amino (hydrophilic) derivatives .

- Thermal Stability : Chlorine atoms and the aldehyde group reduce thermal stability relative to saturated analogs (e.g., 5-methyl derivatives) .

Biological Activity

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds within the pyrimidine class exhibit significant antimicrobial activity. A study evaluated various pyrimidine derivatives, including 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde, against different bacterial strains. The results showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds showed IC values in the low micromolar range for COX-2 inhibition, suggesting that 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde may possess similar anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The effectiveness of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde can be attributed to its structural features. SAR studies indicate that the presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing electron density on the nitrogen atoms of the pyrimidine ring. This allows for better interaction with biological targets .

The mechanism by which 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde exerts its biological effects likely involves interaction with specific enzymes and receptors. For instance, its potential anti-inflammatory action may stem from inhibition of COX enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins . Additionally, its antimicrobial properties could be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several studies have highlighted the biological potential of compounds similar to 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde:

- Antimicrobial Activity : A study conducted on a series of pyrimidines demonstrated that modifications at the 5-position significantly enhanced antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives showed promising results in reducing edema in animal models when compared to standard treatments like indomethacin .

- Cytotoxicity Assays : In vitro cytotoxicity assays indicated that certain pyrimidine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the established synthetic routes for 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde, and what challenges arise during its preparation?

Synthesis typically involves multi-step reactions, including cyclization and chlorination. For example, analogous pyrimidine derivatives are synthesized via:

- Cyclization of intermediates : Ethyl 2-cyano-4,4-dimethoxybutanoate can undergo formamidine addition to form pyrimidine rings .

- Chlorination : Using reagents like POCl₃ or PCl₅ to introduce chlorine atoms at the 4- and 6-positions, though competing side reactions (e.g., over-chlorination) require precise temperature control (70–80°C) .

- Aldehyde introduction : Oxidation of a methyl group or formylation via Vilsmeier-Haack reaction. Challenges include maintaining regioselectivity and avoiding decomposition of the aldehyde group under harsh conditions.

Q. How should researchers characterize 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde to confirm its structure and purity?

- Spectroscopy :

- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 235 (calculated for C₇H₇Cl₂N₂O).

- Purity assessment : HPLC with UV detection (λ = 254 nm) to resolve impurities from incomplete chlorination .

Q. What functional group reactivities are critical for modifying this compound?

- Aldehyde group : Participates in condensation reactions (e.g., with amines to form Schiff bases) or nucleophilic additions. Steric hindrance from the ethyl group may slow reactivity .

- Chlorine atoms : Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides), but electronic deactivation by the aldehyde may require catalytic methods (e.g., Pd-mediated coupling) .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination be addressed in analogues of this compound?

In dichloropyrimidines, competing chlorination at C-2 vs. C-4/6 positions is common. Strategies include:

- Directing groups : Electron-donating substituents (e.g., -OCH₃) can guide chlorination to specific positions .

- Temperature modulation : Lower temperatures (≤50°C) favor kinetic control, while higher temperatures promote thermodynamic products .

- Catalysts : Lewis acids like FeCl₃ enhance selectivity for 4,6-dichloro products .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Antiglycation assays : Measure inhibition of advanced glycation end-products (AGEs) using bovine serum albumin (BSA) incubated with glucose. IC₅₀ values <250 μM (similar to imidazo[4,5-b]pyridine derivatives) indicate potency .

- Antioxidant assays : DPPH radical scavenging or FRAP tests, with results normalized to Trolox equivalents .

- β-glucuronidase inhibition : Use E. coli-derived enzyme and PNPG substrate; IC₅₀ <100 μM suggests therapeutic potential .

Q. How can computational methods enhance the study of this compound’s bioactivity?

- Docking studies : Simulate binding to targets like β-glucuronidase (PDB ID: 1BHG) using AutoDock Vina. Focus on interactions between the aldehyde group and catalytic residues (e.g., Lys73) .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity to guide structural optimization .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

- Data validation : Cross-check NMR assignments with DEPT-135 or HSQC to distinguish overlapping signals from impurities .

- Bioactivity variability : Replicate assays under standardized conditions (pH, temperature) and use positive controls (e.g., aminoguanidine for antiglycation) .

- Statistical analysis : Apply ANOVA to assess significance of IC₅₀ differences between batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.